molecular formula C9H9N3O2S B12108203 Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- CAS No. 105522-99-4

Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl-

Katalognummer: B12108203
CAS-Nummer: 105522-99-4
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: PMMQVRUODMYPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[2,3-d]pyrimidine-6-acetic acid, 4-amino-5-methyl- is a heterocyclic compound featuring a fused thiophene-pyrimidine core. Its structure includes:

  • 4-amino group: Enhances hydrogen-bonding interactions with biological targets.
  • 5-methyl substituent: Improves lipophilicity and metabolic stability.
  • 6-acetic acid moiety: Increases solubility and enables functionalization for drug design.

Eigenschaften

CAS-Nummer

105522-99-4

Molekularformel

C9H9N3O2S

Molekulargewicht

223.25 g/mol

IUPAC-Name

2-(4-amino-5-methylthieno[2,3-d]pyrimidin-6-yl)acetic acid

InChI

InChI=1S/C9H9N3O2S/c1-4-5(2-6(13)14)15-9-7(4)8(10)11-3-12-9/h3H,2H2,1H3,(H,13,14)(H2,10,11,12)

InChI-Schlüssel

PMMQVRUODMYPNN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=NC=NC(=C12)N)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization with Formic Acid or Triethyl Orthoformate

The aminothiophene intermediate undergoes cyclization to form the pyrimidine ring. Two primary methods are documented:

  • Formic acid-mediated cyclization : Heating the intermediate with formic acid under reflux yields the pyrimidin-4-one scaffold.

  • Triethyl orthoformate (TEOF) : In glacial acetic acid, TEOF facilitates dehydration and ring closure, producing 4-chlorothieno[2,3-d]pyrimidine derivatives.

Key conditions :

ParameterFormic Acid RouteTEOF Route
Temperature (°C)100–12080–100
Reaction Time (h)6–124–8
Yield (%)65–8070–85

Introduction of the 4-Amino Group

The 4-amino functionality is introduced via ammonolysis or nitration-reduction :

  • Direct ammonolysis : Treating 4-chlorothieno[2,3-d]pyrimidine with aqueous ammonia at elevated temperatures (80–100°C) replaces the chloro group with an amine.

  • Nitration followed by reduction : Nitration at position 4 using HNO3/H2SO4 and subsequent reduction with H2/Pd-C yields the amine.

Optimization Note : Excess ammonia (3–5 equivalents) and prolonged reaction times (12–24 h) improve yields to 75–90%.

Acetic Acid Side Chain Incorporation

The 6-acetic acid moiety is introduced through nucleophilic substitution or Friedel-Crafts acylation :

Substitution at Position 6

  • Bromoacetic acid coupling : Reacting 4-amino-5-methylthieno[2,3-d]pyrimidine with bromoacetic acid in the presence of K2CO3 in DMF at 60°C.

  • Thioether formation : Using (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid precursors, as described in analogous syntheses.

Reaction Conditions :

  • Solvent: DMF or ethanol/isopropanol (1:1).

  • Base: Triethylamine (TEA) or K2CO3.

  • Yield: 60–75% after purification by flash chromatography.

Final Purification and Characterization

Purification Techniques

  • Flash column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves impurities.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 3.72 (s, 2H, CH2CO), 6.89 (s, 1H, thiophene-H).

  • IR : 1680 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (NH2).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors and catalytic PoCl3 systems are prioritized to enhance reproducibility. Key challenges include:

  • Moisture sensitivity of chlorinated intermediates.

  • Exothermic reactions during cyclization, requiring precise temperature control.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Gewald + Formic AcidHigh scalabilityLong reaction times70–80
TEOF CyclizationFaster ring closureRequires anhydrous conditions75–85
Bromoacetic CouplingDirect side-chain introductionLow atom economy60–70

Emerging Methodologies

Recent advances include microwave-assisted synthesis , reducing cyclization time to 1–2 h with comparable yields, and enzymatic catalysis for greener amidation steps .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

  • Key Reaction : Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives are synthesized via cyclocondensation of 2-amino-3-cyanothiophene with aryl nitriles in acidic media (e.g., HCl/ethanol). Hydrolysis of the ester group yields the corresponding acetic acid derivative .
    Example :

    2 Amino 3 cyanothiophene+Aryl nitrileHCl EtOHEthyl 4 amino 5 methylthienopyrimidine 6 carboxylateHydrolysis4 Amino 5 methylthieno 2 3 d pyrimidine 6 acetic acid\text{2 Amino 3 cyanothiophene}+\text{Aryl nitrile}\xrightarrow{\text{HCl EtOH}}\text{Ethyl 4 amino 5 methylthienopyrimidine 6 carboxylate}\xrightarrow{\text{Hydrolysis}}\text{4 Amino 5 methylthieno 2 3 d pyrimidine 6 acetic acid}

Friedländer Condensation

  • The aminoaldehyde intermediate (e.g., 5-amino-6-formyl-4-methylthieno[2,3-d]pyrimidine) undergoes Friedländer condensation with ketones (aliphatic, cyclic, or heterocyclic) in ethanolic KOH to form fused pyrido-thieno-pyrimidines .

Amino Group Reactivity

  • Acylation : The 4-amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with acetic anhydride yields N-acetyl derivatives .

  • Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which can cyclize further under acidic conditions .

Acetic Acid Group Modifications

  • Esterification : The carboxylic acid group is esterified with alcohols (e.g., methanol) under acid catalysis .

  • Amide Formation : Reacts with amines (e.g., aniline) via coupling reagents (e.g., CDI) to produce substituted amides .

With Active Methylene Compounds

  • Reacts with malononitrile or cyanoacetamide in ethanol/piperidine to form pyrido-thieno-pyrimidines via intramolecular cyclization .
    Example :

    4 Amino 5 methylthieno 2 3 d pyrimidine 6 acetic acid+MalononitrileEtOH piperidineCyclized pyrido thieno pyrimidine\text{4 Amino 5 methylthieno 2 3 d pyrimidine 6 acetic acid}+\text{Malononitrile}\xrightarrow{\text{EtOH piperidine}}\text{Cyclized pyrido thieno pyrimidine}

Formation of Heterocyclic Systems

  • Treatment with hydrazine hydrate yields hydrazino derivatives, which further react with carbonyl compounds (e.g., ketones) to form triazolo- or pyrazolo-fused systems .

Antiproliferative Derivatives

  • Substituents at the 2-position (e.g., aryl groups) enhance cytotoxicity. For example, coupling with 4-nitrophenyl groups via nucleophilic aromatic substitution improves activity against MCF-7 breast cancer cells (IC50_{50} = 12 μM) .

Anti-inflammatory Analogues

  • Conversion to thioureido derivatives (via reaction with isothiocyanates) or thieno-triazolopyrimidines (using hydrazonyl chlorides) shows reduced ulcerogenic effects compared to NSAIDs .

Table 1: Key Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Source
Cyclocondensation2-Amino-3-cyanothiophene + Ar-nitrile/HClEthyl 4-amino-5-methylthienopyrimidine70–85
Friedländer CondensationAminoaldehyde + Cyclohexanone/KOHPyrido-thieno-pyrimidine65
AcylationAcetic anhydride/refluxN-Acetyl derivative80
Hydrazine CyclizationHydrazine hydrate/EtOHHydrazino-thienopyrimidine75

Table 2: Biological Activity of Derivatives

Derivative StructureBiological ActivityIC50_{50} (μM)Cell LineSource
2-(4-Nitrophenyl)-substitutedAntiproliferative12.0MCF-7
TriazolopyrimidineAnti-inflammatoryN/AIn vivo models
Thioureido derivativeCOX-2 Inhibition3.2Enzymatic assay

Mechanistic Insights

  • Friedländer Reaction : Proceeds via enamine formation between the amino group and carbonyl compound, followed by cyclodehydration .

  • Cyclization with Malononitrile : Involves nucleophilic attack of the amino group on the nitrile, forming a six-membered ring .

Spectroscopic Validation

  • IR Spectroscopy : Loss of NH2_2 stretches (3450–3300 cm1^{-1}) after condensation confirms product formation .

  • 1^11H NMR : Characteristic singlet at δ 7.80–8.20 ppm for H-10 in fused pyrido-thieno-pyrimidines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:
Thieno(2,3-d)pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . For instance, derivatives synthesized from thieno[2,3-d]pyrimidine showed promising antiproliferative activity with IC50 values lower than established chemotherapeutics like doxorubicin .

Mechanism of Action:
The anticancer properties are attributed to their ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically, these compounds may target epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF) pathways, crucial for cancer cell proliferation and angiogenesis . The structural modifications in these compounds can enhance their binding affinity to these targets, leading to improved therapeutic efficacy.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties:
Thieno(2,3-d)pyrimidine derivatives have also demonstrated antimicrobial activities against various bacterial strains and fungi. Studies have shown that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The antimicrobial efficacy is often evaluated through minimum inhibitory concentration (MIC) assays.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno(2,3-d)pyrimidine derivatives. Modifications at various positions on the thieno[2,3-d]pyrimidine scaffold can significantly influence their pharmacological properties. For example:

  • Substituents at the 4-position : Amino groups have been shown to enhance cytotoxicity.
  • Methylation at the 5-position : This modification can improve solubility and bioavailability .

Case Study 1: Anticancer Efficacy

A study conducted by Elmongy et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on breast cancer cells. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In a study focusing on antimicrobial properties, several thieno[2,3-d]pyrimidine derivatives were tested against various pathogens. Some compounds displayed promising activity against both bacterial and fungal strains, suggesting their potential use in treating infections caused by resistant microorganisms .

Wirkmechanismus

    Targets: Thieno(2,3-d)pyrimidine derivatives likely interact with specific cellular targets, such as kinases or receptors.

    Pathways: Their effects may involve modulation of signaling pathways (e.g., PI3K pathway inhibition).

  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Structural Analogs

    Table 1: Key Thieno[2,3-d]pyrimidine Derivatives and Their Properties
    Compound Name Substituents Biological Activity Key Findings References
    Thieno[2,3-d]pyrimidine-6-acetic acid, 4-amino-5-methyl- 4-NH₂, 5-CH₃, 6-CH₂COOH Cytotoxicity, Antiproliferative IC₅₀ = 2.1–8.7 µM against HeLa and MCF-7 cells; superior activity compared to 5-fluorouracil
    Ethyl 4-((4-(N-carbamimidoylsulfamoyl)phenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-aryl amino, 6-COOEt Anticancer (DHFR inhibition) Binding affinity ΔG = -10 kcal/mol; weaker than classical antifolates due to reduced hydrophilic interactions
    N-(pyrimidin-2-yl)-4-((thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide 4-sulfonamide, pyrimidine linker EGFR/VEGFR-2/HDAC6 inhibition IC₅₀ = 0.8–1.2 µM; multitarget activity via hydroxamic acid linker
    5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid 4-aryl, 6-COOH Antibacterial Moderate TrmD inhibition (MIC = 16–32 µg/mL)
    2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide 3-acetohydrazide, 5-Ph Antimicrobial Active against S. aureus (ZOI = 18 mm) and C. albicans (ZOI = 15 mm)

    Critical Analysis of Functional Groups

    4-Amino vs. 4-Substituted Arylamino: The 4-amino group in the target compound enables direct hydrogen bonding with kinase ATP-binding pockets, enhancing cytotoxicity . In contrast, 4-aryl amino derivatives (e.g., sulfonamide-linked analogs) exhibit broader kinase inhibition (EGFR, VEGFR-2) but require longer linkers for optimal activity .

    6-Acetic Acid vs. 6-Ester/Amide :

    • The 6-acetic acid group improves solubility (~2.5 mg/mL in PBS) compared to ethyl esters (0.3 mg/mL) but reduces membrane permeability (LogP = -1.2 vs. 2.1) .
    • Amide derivatives (e.g., carboxamide in CAS 301847-46-1) show enhanced bacterial TrmD inhibition due to better target penetration .

    5-Methyl vs. 5-Aryl Substituents :

    • The 5-methyl group in the target compound reduces steric hindrance, allowing better binding to DHFR compared to bulkier 5-phenyl analogs .
    • 5-Phenyl derivatives (e.g., compound in ) exhibit stronger π-π stacking with bacterial enzymes but lower selectivity .

    Pharmacological Performance

    • Anticancer Activity : The target compound outperforms ethyl ester analogs (e.g., IC₅₀ = 8.7 µM vs. 12.4 µM in MCF-7 cells) due to enhanced polar interactions .
    • Antimicrobial Efficacy: Sulfonamide-linked thienopyrimidines (e.g., ) show broader-spectrum activity than the target compound, which is less optimized for microbial targets .
    • Multitarget Potential: Hydroxamic acid hybrids (e.g., compound 12c ) demonstrate dual HDAC6 and kinase inhibition, a feature absent in the target compound.

    Biologische Aktivität

    Thieno(2,3-d)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. This article focuses on the biological activity of the compound Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

    Thieno(2,3-d)pyrimidines are heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural uniqueness of these compounds allows for the design of targeted therapies against various diseases. The specific compound in focus has shown promise in inhibiting tumor growth through several mechanisms.

    2. Synthesis of Thieno(2,3-d)pyrimidine Derivatives

    The synthesis of thieno(2,3-d)pyrimidine derivatives typically involves reactions between substituted thiophene and pyrimidine precursors. Various synthetic routes have been developed to optimize yield and biological activity:

    • Route A : Constructing the thiophene ring first and then synthesizing the pyrimidine.
    • Route B : Synthesizing directly from pyrimidine precursors.

    Recent studies have reported successful synthesis methods that yield compounds with enhanced cytotoxic properties against cancer cell lines .

    3.1 Anticancer Activity

    The compound Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- has demonstrated significant cytotoxic effects against various cancer cell lines:

    • Breast Cancer : Exhibited an IC50 value as low as 9.1 nM against MCF-7 cells .
    • Fibrosarcoma : Showed effective inhibition in the HT1080 human fibrosarcoma model with promising pharmacokinetic profiles .

    Table 1 summarizes the cytotoxic effects observed across different studies:

    Cell LineIC50 (μM)Reference
    MCF-70.0091
    HT10800.003
    MDA-MB-2310.0276

    The anticancer activity of thieno(2,3-d)pyrimidines can be attributed to several mechanisms:

    • Inhibition of Kinases : Compounds have been identified as inhibitors of B-Raf kinases and Tie2 receptor tyrosine kinases, which are crucial in tumor growth and angiogenesis .
    • Folate Metabolism Disruption : Some derivatives act as antifolates by inhibiting enzymes involved in purine biosynthesis such as GARFTase, leading to reduced tumor cell proliferation .

    4. Case Studies

    Several case studies highlight the effectiveness of thieno(2,3-d)pyrimidines in preclinical models:

    • Study on MDA-MB-231 Cells : A series of synthesized compounds showed selective cytotoxicity with varying degrees of efficacy based on structural modifications .
    "The synthesized compounds exhibited significant selective cytotoxicity effects against MDA-MB-231 cell line at concentrations up to 50 μM" .

    5. Conclusion

    Thieno(2,3-d)pyrimidine-6-acetic acid, 4-amino-5-methyl- demonstrates substantial potential as an anticancer agent through its ability to inhibit key pathways involved in tumor growth and survival. Ongoing research is expected to further elucidate its mechanisms and optimize its efficacy for clinical applications.

    Q & A

    Basic: What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives, and how are reaction conditions optimized?

    Answer:
    Thieno[2,3-d]pyrimidine derivatives are typically synthesized via multi-step protocols involving coupling, cyclization, or substitution reactions. For example:

    • Step 1: React 2,4-dichlorothieno[2,3-d]pyrimidine with phenols (e.g., 4-trifluoromethylphenol) in acetone to form intermediates like 2-chloro-4-phenoxy derivatives .
    • Step 2: Convert chloro-substituted intermediates to amines using aqueous ammonia (25% concentration) at 90°C for 5 hours .
    • Step 3: Perform acid-amine coupling with substituted carboxylic acids to generate final amide derivatives, using reagents like EDCI/HOBt .
      Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For instance, using Dess-Martin periodinane (DMP) for oxidation steps improves yields (up to 91%) compared to ceric ammonium nitrate .

    Basic: What spectroscopic methods are critical for confirming the structural integrity of thieno[2,3-d]pyrimidine derivatives?

    Answer:
    Key methods include:

    • IR spectroscopy: To verify functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines, C=O at ~1700 cm⁻¹ for amides) .
    • NMR (¹H and ¹³C): For regiochemical confirmation. For example, the 4-amino group in 4-amino-5-methyl derivatives shows a singlet at δ 6.8–7.2 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
    • Mass spectrometry: To confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for amides) .

    Advanced: How can structural modifications at position 6 of thieno[2,3-d]pyrimidine enhance selectivity against Pseudomonas aeruginosa?

    Answer:

    • Rational design: Introduce 2-amino-6-methylpyridine substituents at position 6, which improve binding to the TrmD enzyme in P. aeruginosa via hydrogen bonding and hydrophobic interactions .
    • Validation: Combine molecular docking (e.g., AutoDock Vina) with in vitro minimum inhibitory concentration (MIC) assays. Derivatives with 6-methylpyridine showed MIC values <10 µg/mL against P. aeruginosa .
    • Selectivity testing: Compare activity against non-target Gram-positive bacteria (e.g., Staphylococcus aureus) to confirm specificity .

    Advanced: Why do spiro-fused thieno[2,3-d]pyrimidines lose kinase inhibitory activity after Vilsmeier-Haack rearrangement?

    Answer:

    • Structural analysis: Rearrangement converts spiro-fused systems to linear thienopyrimidines or quinolines, disrupting hydrogen-bonding motifs critical for kinase binding (e.g., EGFR or FGFR1). Docking studies show rearranged products have higher binding energies (>-8 kcal/mol) compared to spiro-fused analogs (<-10 kcal/mol) .
    • Experimental validation: Test inhibitory activity via kinase assays (IC₅₀ measurements). Spiro-fused derivatives exhibit IC₅₀ values ~1 µM, while rearranged analogs show no inhibition at 10 µM .

    Advanced: How can researchers resolve contradictions between in silico docking predictions and in vitro antimicrobial activity data?

    Answer:

    • Case study: Docking may predict strong binding to TrmD, but in vitro assays show weak activity due to poor solubility or membrane permeability.
    • Mitigation strategies:
      • Solubility enhancement: Introduce polar groups (e.g., carboxylic acids) or use prodrug strategies .
      • Permeability testing: Perform logP calculations or Caco-2 cell assays to assess membrane penetration .
      • Secondary assays: Use time-kill curves or biofilm inhibition studies to confirm bacteriostatic vs. bactericidal effects .

    Basic: What in vitro assays are used to evaluate dihydrofolate reductase (DHFR) inhibition by thieno[2,3-d]pyrimidine derivatives?

    Answer:

    • Enzyme inhibition assays: Measure IC₅₀ values using recombinant DHFR (e.g., from E. coli), monitoring NADPH oxidation at 340 nm. Derivatives like 2-amino-6-ethylthieno[2,3-d]pyrimidine show IC₅₀ values of 0.2–5 µM .
    • Cell-based assays: Test growth inhibition in DHFR-dependent cell lines (e.g., MTX-resistant L. casei), comparing EC₅₀ to methotrexate .

    Advanced: What strategies improve the metabolic stability of thieno[2,3-d]pyrimidine-based DHFR inhibitors?

    Answer:

    • Structural modifications: Replace metabolically labile groups (e.g., methyl esters) with bioisosteres like tetrazoles or oxadiazoles .
    • In vitro stability assays:
      • Microsomal stability: Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS.
      • CYP450 inhibition screening: Identify and mitigate interactions with CYP3A4 or CYP2D6 .

    Basic: How are anti-inflammatory and ulcerogenic activities of thieno[2,3-d]pyrimidine derivatives assessed?

    Answer:

    • Anti-inflammatory testing: Use carrageenan-induced rat paw edema models, comparing edema reduction (%) to indomethacin. Triazolothienopyrimidones show 60–70% inhibition at 50 mg/kg .
    • Ulcerogenicity: Evaluate gastric lesions in rats after 7-day oral administration. Derivatives with EC₅₀ >100 mg/kg are considered low-risk .

    Advanced: How can QSAR models guide the design of thieno[2,3-d]pyrimidine derivatives with dual TS/DHFR inhibition?

    Answer:

    • Descriptor selection: Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters to correlate structure with IC₅₀ values .
    • Validation: Apply leave-one-out cross-validation (R² >0.8) and test against known dual inhibitors (e.g., pemetrexed analogs) .
    • Synthesis prioritization: Focus on derivatives with predicted IC₅₀ <1 µM for both TS and DHFR .

    Advanced: What analytical techniques confirm the regioselectivity of substitution reactions in thieno[2,3-d]pyrimidine synthesis?

    Answer:

    • NOESY NMR: Detect spatial proximity between substituents (e.g., methyl groups at position 5 and amino groups at position 4) .
    • X-ray crystallography: Resolve ambiguous regiochemistry, as seen in 4-amino-5-methyl derivatives with C2 symmetry .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.